molecular formula C13H12ClNO2 B15066366 Ethyl 2-(4-chloroquinolin-2-yl)acetate

Ethyl 2-(4-chloroquinolin-2-yl)acetate

Cat. No.: B15066366
M. Wt: 249.69 g/mol
InChI Key: VEYZUDAUAVCEPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloroquinolin-2-yl)acetate is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloroquinolin-2-yl)acetate typically involves the reaction of 4-chloroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:

  • Dissolve 4-chloroquinoline in DMF.
  • Add potassium carbonate to the solution.
  • Introduce ethyl bromoacetate to the reaction mixture.
  • Heat the mixture to the desired temperature and maintain it for a specific duration.
  • After completion, cool the reaction mixture and extract the product using an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloroquinolin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.

Major Products Formed

    Substitution: Formation of quinoline derivatives with various substituents.

    Oxidation: Formation of quinoline N-oxides or carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-chloroquinolin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

ethyl 2-(4-chloroquinolin-2-yl)acetate

InChI

InChI=1S/C13H12ClNO2/c1-2-17-13(16)8-9-7-11(14)10-5-3-4-6-12(10)15-9/h3-7H,2,8H2,1H3

InChI Key

VEYZUDAUAVCEPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

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